4-(Pyrazin-2-yloxy)aniline

Lipophilicity Lead-likeness Fragment-based design

Researchers face poor selectivity and metabolic instability when using pyridine or pyrimidine hinge binders in kinase drug discovery. 4-(Pyrazin-2-yloxy)aniline (CAS 901924-50-3) is a validated pyrazine-based fragment offering: - 4 hydrogen bond acceptors vs. 3 in pyridine analogs (XLogP3=1.0, TPSA=61Ų) - Demonstrated Aurora A-TPX2 inhibitor scaffold (19 nM chemotype) - Solid form (mp 138-140°C) for automated HTS workflows Ships immediately in research-grade quantities.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 901924-50-3
Cat. No. B2770169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yloxy)aniline
CAS901924-50-3
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=NC=CN=C2
InChIInChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2
InChIKeyDRVPAFSPKIXURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yloxy)aniline Overview


4-(Pyrazin-2-yloxy)aniline (CAS 901924-50-3) is a heteroaryl ether aniline building block (C10H9N3O, MW 187.20 g/mol) incorporating a pyrazine ring linked via oxygen to a para-aminophenyl moiety [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds. Its computed logP (XLogP3 = 1.0) and topological polar surface area (TPSA = 61 Ų) place it within favorable drug-like property space for fragment-based lead discovery [1]. The pyrazine ring introduces two hydrogen bond acceptor nitrogens, distinguishing it from single-nitrogen heterocyclic analogs and enabling specific binding interactions in biological targets [1].

  • Dual-nitrogen pyrazine hinge-binder scaffold
  • Favorable lead-likeness for fragment elaboration
  • Reported selectivity in Aurora A inhibitor chemotype
  • Solid form compatible with automated library synthesis

Why Substitution Fails for 4-(Pyrazin-2-yloxy)aniline


Substituting 4-(pyrazin-2-yloxy)aniline with the pyridine or pyrimidine analogs is not functionally neutral. The pyrazine ring's dual-nitrogen architecture fundamentally alters the hydrogen-bonding capacity (4 acceptors vs. 3 for pyridine), lipophilicity (XLogP3 = 1.0 vs. 1.7 for pyridine), and ionization behavior (pKa ≈ 3.80 vs. 4.60 for pyridine) [1]. These differences directly modulate pharmacokinetic properties such as solubility and permeability, as well as target engagement in kinase active sites, where precise hinge-binding geometry is critical [2]. Consequently, generic replacement with single-nitrogen heterocycle analogs risks loss of potency, selectivity, or metabolic stability in lead series [2].

Hydrogen-bond capacity

Extra acceptor may shift hinge-binding geometry vs. pyridine analogs.

Lipophilicity profile

Lower logP reduces promiscuous binding risk; pyridine analogs carry higher logP.

Ionization behavior

Lower pKa alters pH-permeability relationship, potentially impacting PK profile.

4-(Pyrazin-2-yloxy)aniline vs. Closest Analogs


Reduced Lipophilicity vs. Pyridine Analog Improves Solubility

4-(Pyrazin-2-yloxy)aniline exhibits a computed XLogP3 of 1.0, which is 0.7 log units lower than the pyridine analog (XLogP3 = 1.7) [1][2]. This reduction in lipophilicity is expected to enhance aqueous solubility and lower non-specific protein binding, making the pyrazine scaffold more suitable for fragment elaboration without excessive logP inflation [1].

Lipophilicity
Cross-study comparable
Target: XLogP3 = 1.0 vs. Pyridine analog: XLogP3 = 1.7 Δ = -0.7 (41% lower)
Supports fragment-based selection with lower logP
Computed by PubChem XLogP3 algorithm
Lipophilicity Lead-likeness Fragment-based design

Enhanced Hydrogen-Bond Acceptors vs. Pyridine Analog

The target compound possesses 4 hydrogen bond acceptor sites, compared to 3 for the pyridine analog [1][2]. The additional acceptor arises from the second pyrazine nitrogen, which can participate in critical hinge-region hydrogen bonds in kinase ATP-binding sites [3]. This extra HBA is essential for the Aurora A-TPX2 inhibitor chemotype, where the pyrazine nitrogen contributes to selective binding geometry [3].

H-Bond Acceptors
Cross-study comparable
Target: HBA = 4 vs. Pyridine analog: HBA = 3 Δ = +1 (33% increase)
Enables bidentate hinge-binding for kinase selectivity
Computed by Cactvs (PubChem 2025)
Hydrogen bonding Kinase hinge binding Molecular recognition

Lower pKa Alters Ionization vs. Pyridine Analog

The predicted pKa of 4-(pyrazin-2-yloxy)aniline is 3.80 ± 0.10, which is 0.80 log units lower than the pyridine analog (pKa = 4.60 ± 0.10) . At physiological pH 7.4, both compounds are predominantly neutral, but the pyrazine derivative is farther from its protonation point, reducing the fraction of positively charged species that can hinder membrane permeation .

Ionization (pKa)
Class-level inference
Target: pKa = 3.80 ± 0.10 (Predicted) Pyridine analog: 4.60 ± 0.10
Lower pKa may reduce pH-dependent permeability variability
Predicted values; experimental validation needed
Ionization Drug-likeness Bioavailability

Aurora A Selectivity over Aurora B

The pyrazin-2-yloxy-phenyl moiety has been validated in a selective Aurora A-TPX2 protein-protein interaction inhibitor (19 nM affinity) that is 'highly specific to Aurora A over Aurora B' [1]. The high-resolution X-ray structure (PDB 8C1H, 2.233 Å) confirms the pyrazine nitrogen engages in a critical interaction network within the Aurora A binding site that is not conserved in Aurora B, providing structural rationale for selectivity [1]. This chemotype-specific selectivity is not achievable with the corresponding pyridine or pyrimidine analogs based on the structure-activity relationships reported in the study.

Aurora A Affinity
Supporting evidence
19 nM binding affinity (Aurora A-TPX2 inhibitor) Highly selective over Aurora B
Reported selectivity attributed to pyrazine binding mode
X-ray validated (PDB 8C1H, 2.233 Å)
Kinase selectivity Aurora A Cancer therapeutics

4-(Pyrazin-2-yloxy)aniline Applications


Fragment-Based Kinase Inhibitor Discovery

In fragment-based screening campaigns targeting kinases where hinge-region hydrogen bonding is essential, 4-(pyrazin-2-yloxy)aniline provides a privileged fragment with 4 hydrogen bond acceptor sites and low lipophilicity (XLogP3 = 1.0) [1]. This fragment can be rapidly elaborated into lead compounds with demonstrated Aurora A selectivity, as validated by the 19 nM Aurora A-TPX2 inhibitor chemotype [2].

Lead Optimization for Kinase Selectivity

During lead optimization, replacing pyridine or pyrimidine hinge binders with pyrazine can introduce an additional hydrogen-bond acceptor and alter the electronic surface, enabling fine-tuning of kinase selectivity. The validated selectivity of the pyrazin-2-yloxy-phenyl series for Aurora A over Aurora B illustrates this precise tuning [2].

PPI Chemical Probe Synthesis

The pyrazin-2-yloxy-phenyl moiety has been successfully employed in a chemical probe that disrupts the Aurora A-TPX2 protein-protein interaction, a non-ATP-competitive mechanism [2]. 4-(Pyrazin-2-yloxy)aniline is the direct synthetic precursor for constructing such PPI inhibitors, which are valuable tools for studying mitotic regulation.

CNS Kinase Library Building Block

With a TPSA of 61 Ų and XLogP3 of 1.0, 4-(pyrazin-2-yloxy)aniline falls within favorable CNS drug-like property ranges [1]. The compound's higher melting point (138-140°C) [3] and solid physical form also facilitate automated weighing and library synthesis workflows, making it a practical choice for high-throughput parallel synthesis.

Application
Selection Property
Validation Focus
Fragment-based kinase hinge-binder library
Dual-nitrogen pyrazine scaffold
Lead-likeness review (logP, TPSA)
Kinase selectivity lead optimization
Pyrazine hinge-binding geometry
Aurora A vs. B selectivity profiling
Non-ATP competitive PPI probe synthesis
Pyrazin-2-yloxy-phenyl moiety
Aurora A-TPX2 disruption assay
CNS-oriented kinase library synthesis
Favorable CNS drug-like property range
Automated parallel synthesis compatibility
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